

A Technical Guide to Sulfo Cy5.5-COOH: Properties and Applications

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Compound of Interest

Compound Name: Sulfo Cy5.5-COOH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye **Sulfo Cy5.5-COOH**, detailing its physicochemical properties, experimental protocols for its use in various research applications, and an example of its application in studying cellular signaling pathways.

Core Properties of Sulfo Cy5.5-COOH

Sulfo Cy5.5-COOH is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.^[1] Its fluorescence in the NIR region is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for a higher signal-to-noise ratio.^[2]

The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond. This reaction is typically facilitated by the use of activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).^[3]

Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for **Sulfo Cy5.5-COOH**, compiled from various commercial suppliers. It is important to note that slight variations in reported values exist between different sources.

Property	Value	Source(s)
Molecular Formula	C ₄₀ H ₃₉ K ₃ N ₂ O ₁₄ S ₄	[3]
Molecular Weight	1017.3 g/mol	[3]
Appearance	Dark blue solid	[4]
Solubility	Water, DMF, DMSO	[3]
Storage Conditions	-20°C, protected from light	[3]

Spectroscopic Property	Value Range	Source(s)
Excitation Maximum (λ _{ex})	673 - 678 nm	[3][4]
Emission Maximum (λ _{em})	691 - 707 nm	[3][4]
Extinction Coefficient (ε)	195,000 - 235,000 M ⁻¹ cm ⁻¹	[3][4]
Quantum Yield (Φ)	0.18 - 0.21	[4]

Experimental Protocols

Detailed methodologies for key applications of **Sulfo Cy5.5-COOH** are provided below. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

Bioconjugation of Proteins and Antibodies

This protocol describes the covalent labeling of a protein or antibody with **Sulfo Cy5.5-COOH** using EDC/NHS chemistry.

Materials:

- **Sulfo Cy5.5-COOH**

- Protein/antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Preparation of Reagents:
 - Dissolve **Sulfo Cy5.5-COOH** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
 - Prepare fresh solutions of EDC and NHS in reaction buffer.
- Activation of **Sulfo Cy5.5-COOH**:
 - In a microcentrifuge tube, mix **Sulfo Cy5.5-COOH** stock solution with a molar excess of EDC and NHS in reaction buffer.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation Reaction:
 - Adjust the pH of the protein/antibody solution to 7.2-8.0.
 - Add the activated Sulfo Cy5.5-NHS ester solution to the protein/antibody solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.
- Quenching:
 - Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Separate the labeled protein/antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the fluorescently labeled conjugate.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Sulfo Cy5.5 (around 675 nm).

In Vivo Imaging

This protocol provides a general workflow for in vivo imaging in a mouse model using a Sulfo Cy5.5-labeled targeting agent (e.g., antibody or peptide).

Materials:

- Sulfo Cy5.5-labeled targeting agent
- Animal model (e.g., tumor-bearing mouse)
- In vivo imaging system with appropriate NIR filters
- Anesthesia (e.g., isoflurane)
- Sterile saline or other appropriate vehicle for injection

Procedure:

- **Animal Preparation:**
 - Anesthetize the mouse using a calibrated vaporizer with isoflurane.
 - Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain body temperature.
- **Probe Administration:**
 - Dilute the Sulfo Cy5.5-labeled agent in a sterile vehicle to the desired concentration.
 - Administer the probe via an appropriate route (e.g., intravenous tail vein injection).
- **Image Acquisition:**
 - Acquire a pre-injection (baseline) image to assess autofluorescence.
 - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.
 - Use appropriate excitation and emission filters for Sulfo Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm long-pass).
- **Data Analysis:**
 - Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background areas.
 - Quantify the fluorescence intensity in the ROIs to determine the signal-to-background ratio.
- **Ex Vivo Analysis (Optional):**
 - At the end of the imaging study, euthanize the animal and dissect the organs of interest.
 - Image the excised organs to confirm the in vivo findings and perform more detailed biodistribution analysis.

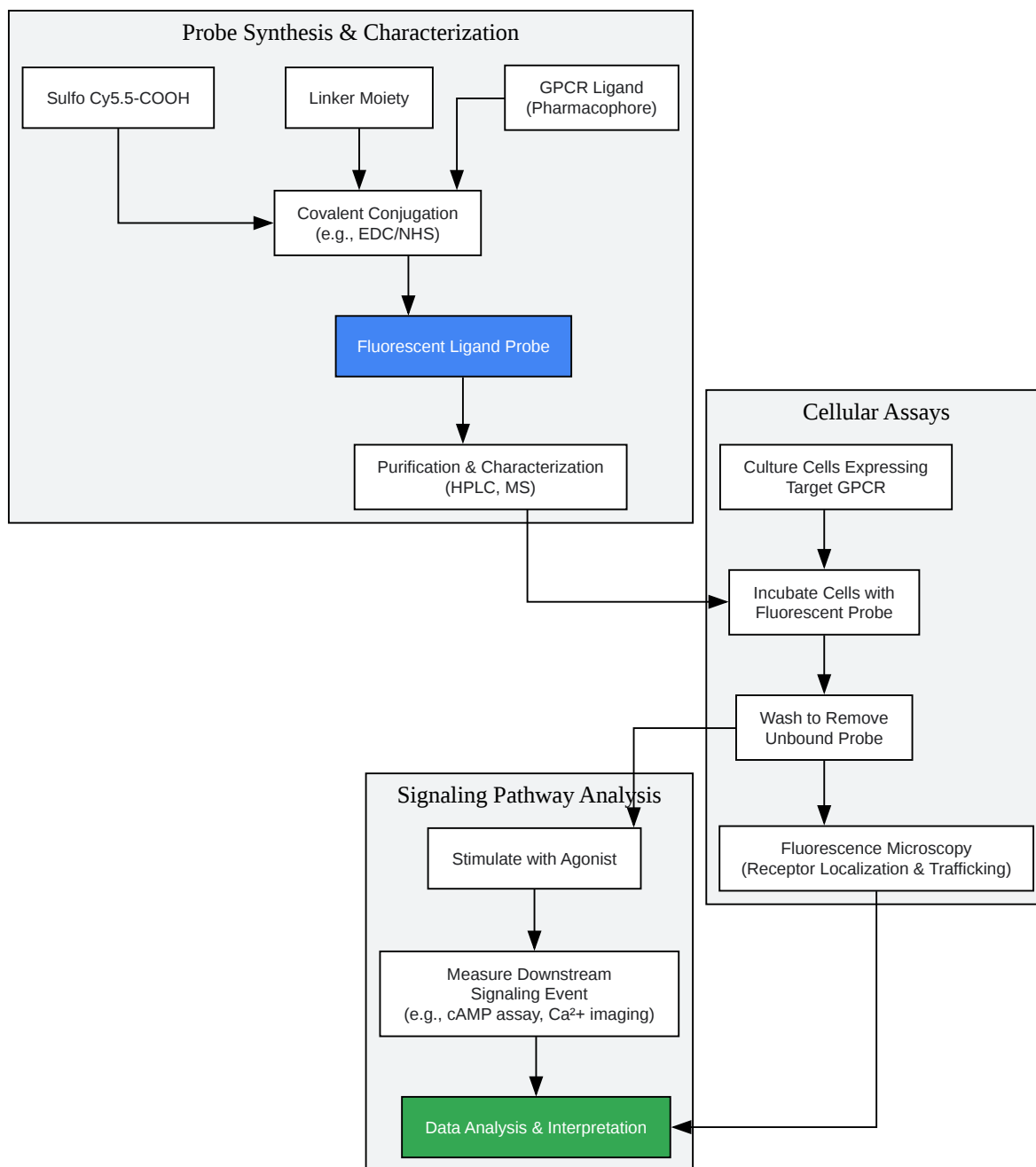
Application in Signaling Pathway Research: A Case Study

Sulfo Cy5.5 and its analogues are valuable tools for studying cellular signaling pathways. For instance, a study by Stoddart et al. utilized a derivative of Sulfo-Cyanine5 to develop a fluorescent antagonist for the adenosine A₂A receptor (A₂AR), a G protein-coupled receptor (GPCR). This work provides a framework for how **Sulfo Cy5.5-COOH** can be applied to investigate GPCR signaling.

The researchers designed a ligand that covalently attaches the cyanine dye to the receptor. This allows for irreversible fluorescent labeling of the A₂AR in live cells without blocking the ligand-binding site. This innovative approach enables the study of receptor localization, trafficking, and its interaction with other signaling molecules.

Experimental Workflow for Studying GPCR Signaling with a Labeled Ligand

The following diagram illustrates a generalized workflow for investigating GPCR signaling using a Sulfo Cy5.5-labeled ligand, based on the principles demonstrated in the study of the A₂AR.



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Caption: Experimental workflow for studying GPCR signaling using a Sulfo Cy5.5-labeled ligand.

This workflow demonstrates the synthesis of a fluorescent probe by conjugating **Sulfo Cy5.5-COOH** to a specific GPCR ligand. The resulting probe is then used to label receptors on live cells. Subsequent fluorescence microscopy can visualize receptor distribution and movement, while downstream signaling assays, upon agonist stimulation, can quantify the functional consequences of receptor activation. This approach provides a powerful method to dissect the complex dynamics of GPCR signaling in a cellular context.

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References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Regulation of vascular endothelial growth factor receptor 2 trafficking and angiogenesis by Golgi localized t-SNARE syntaxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probes.bocsci.com [probes.bocsci.com]
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